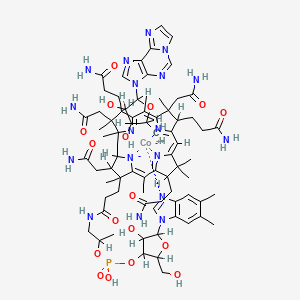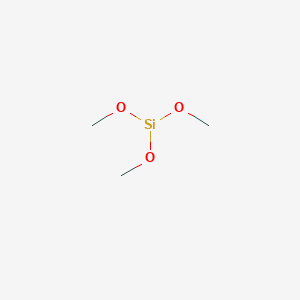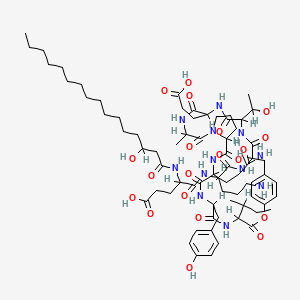![molecular formula C20H12O2 B1234016 Benzo[a]pyrene-11,12-diol CAS No. 65277-41-0](/img/structure/B1234016.png)
Benzo[a]pyrene-11,12-diol
Übersicht
Beschreibung
Benzo[a]pyrene-11,12-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo[a]pyrene, which is a well-known environmental pollutant and carcinogen. This compound is characterized by the presence of two hydroxyl groups at the 11 and 12 positions on the benzo[a]pyrene structure . The compound is of significant interest due to its role in the metabolic pathways of PAHs and its potential biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzo[a]pyrene-11,12-diol can be synthesized through the microbial degradation of benzo[a]pyrene. The bacterium Mycobacterium vanbaalenii PYR-1 is known to oxidize benzo[a]pyrene at the C-11,12 positions using dioxygenases and monooxygenases . The metabolites are then separated and characterized using high-performance liquid chromatography (HPLC) and various spectroscopic techniques .
Industrial Production Methods: There are no well-documented industrial production methods for this compound, as it is primarily studied in a research context. The compound is typically produced in small quantities for experimental purposes.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[a]pyrene-11,12-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form hydroxymethoxybenzo[a]pyrene using methyltransferase enzymes.
Substitution: The hydroxyl groups can participate in substitution reactions, although specific reagents and conditions are not extensively detailed in the literature.
Major Products:
Oxidation Products: Hydroxymethoxybenzo[a]pyrene.
Substitution Products: Potentially various substituted derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzo[a]pyrene-11,12-diol is used to study the metabolic pathways of PAHs and the enzymatic processes involved in their degradation .
Biology: The compound is of interest in understanding the biological effects of PAH metabolites, including their potential carcinogenicity and mutagenicity .
Medicine: Research on this compound contributes to the broader understanding of how PAHs interact with biological systems, which can inform cancer research and toxicology studies .
Industry: While not widely used in industry, the compound’s study can inform environmental remediation strategies for PAH-contaminated sites .
Wirkmechanismus
Benzo[a]pyrene-11,12-diol exerts its effects through interactions with cellular enzymes and DNA. The compound is metabolized by dioxygenase and monooxygenase enzymes, leading to the formation of reactive intermediates that can bind to DNA and potentially cause mutations . These interactions are part of the broader mechanism by which PAHs exert their carcinogenic effects.
Vergleich Mit ähnlichen Verbindungen
- 7,8-Dihydroxybenzo[a]pyrene
- 4,5-Dihydroxybenzo[a]pyrene
- Benzo[a]pyrene diol epoxide
Comparison: Benzo[a]pyrene-11,12-diol is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and biological effects. Compared to other dihydroxy derivatives of benzo[a]pyrene, it has distinct metabolic pathways and potential for forming DNA adducts .
Eigenschaften
IUPAC Name |
benzo[a]pyrene-11,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJGMYRLJBMBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=C(C5=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215609 | |
| Record name | Benzo(a)pyrene-11,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65277-41-0 | |
| Record name | 11,12-Dihydroxybenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65277-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-11,12-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-11,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B1233939.png)










